

Structural Rationale: The Causality of Morpholine Integration

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Compound of Interest

Compound Name: *5-Oxo-4-propan-2-ylmorpholine-3-carboxylic acid*

CAS No.: *1516529-24-0*

Cat. No.: *B2507182*

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When designing small-molecule inhibitors, balancing lipophilicity with aqueous solubility is a persistent challenge. The morpholine ring acts as a superior bioisostere for piperazine, tetrahydrofuran, or aliphatic amines[1].

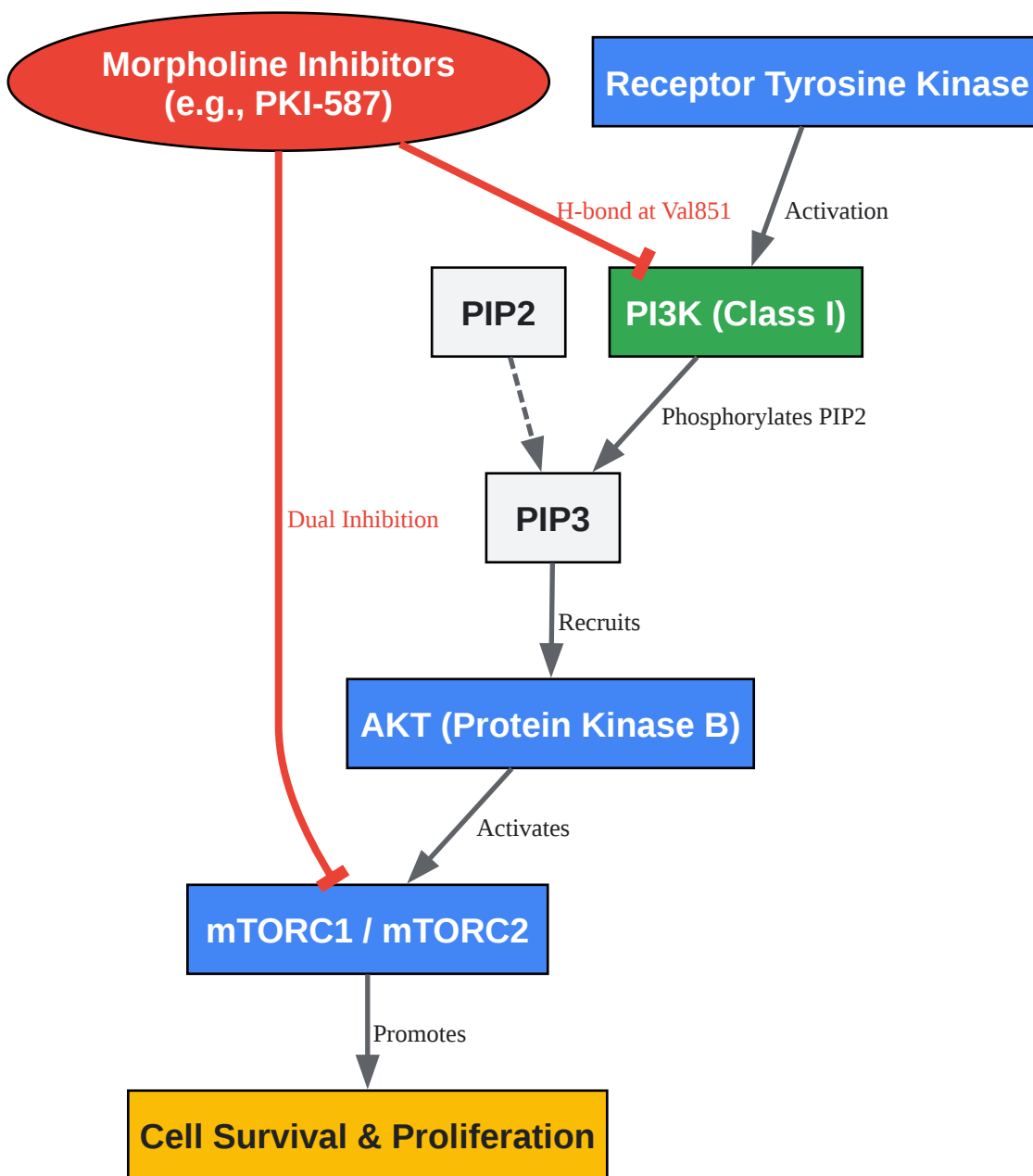
The Causality of the Scaffold: The electron-withdrawing effect of the oxygen atom reduces the basicity of the adjacent nitrogen, preventing excessive protonation at physiological pH. This precise physicochemical tuning allows morpholine-containing drugs to readily cross lipid bilayers while maintaining sufficient aqueous solubility for oral bioavailability[1]. Furthermore, the oxygen atom of the morpholine ring serves as a highly directional hydrogen-bond acceptor. In the context of kinase inhibitors, this feature is not merely a pharmacokinetic enhancer but a primary driver of pharmacodynamic efficacy[2].

Target Landscape: The PI3K/AKT/mTOR Axis

The Phosphatidylinositol 3-kinase (PI3K) pathway is a master regulator of cell survival, proliferation, and metabolism. Hyperactivation of this pathway is a hallmark of numerous

malignancies. The development of ATP-competitive PI3K inhibitors heavily relies on the morpholine scaffold[2][3].

Mechanistic Insight: The prototypical pan-PI3K inhibitor LY294002 utilizes its morpholine oxygen to form a critical, anchoring hydrogen bond with the backbone amide of Valine 851 (Val851) in the hinge region of the PI3K α catalytic domain[2][4]. This interaction mimics the binding of the adenine ring of ATP. Modern dual PI3K/mTOR inhibitors, such as PKI-587 (Gedatolisib), incorporate morpholino-triazine scaffolds to simultaneously occupy the ATP-binding pockets of both PI3K and mTOR, effectively shutting down the compensatory feedback loops that often lead to drug resistance[5].



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PI3K/AKT/mTOR signaling cascade and targeted dual inhibition by morpholine derivatives.

Quantitative Data Presentation

To contextualize the potency of morpholine integration, the following table summarizes the biological activity of benchmark morpholine-containing therapeutics across diverse targets.

Compound	Primary Target	Structural Role of Morpholine	IC50 / Activity Profile	Clinical Status
LY294002	Pan-PI3K	H-bond acceptor at Val851 hinge region[4]	PI3K α : 0.55 μ M[3]	Preclinical Tool
PKI-587	PI3K & mTOR	Dual pocket binding via morpholino-triazine	PI3K α : 0.4 nM[5]	Clinical Trials
Buparlisib	Pan-PI3K	H-bond at kinase hinge region	PI3K α : 50 nM	Clinical Trials
Gefitinib	EGFR	Solubilizing group; improves pharmacokinetics[1]	EGFR: 33 nM	FDA Approved
Linezolid	Bacterial Ribosome	Enhances metabolic stability & lipid solubility[1]	MIC: 1-4 μ g/mL	FDA Approved

Biological Evaluation: Self-Validating Protocol for Cell Viability

When screening novel morpholine derivatives for anticancer activity, quantifying cell viability is the critical first step. As an Application Scientist, I mandate the use of ATP-quantitation assays over traditional colorimetric methods (like MTT).

Assay Causality: Morpholine-based kinase inhibitors rapidly induce apoptosis, causing adherent cells to round up and detach. Wash steps required in MTT/MTS assays wash away these detached dead/dying cells, artificially skewing the data. The CellTiter-Glo Luminescent Cell Viability Assay is a homogeneous "add-mix-measure" system that lyses cells directly in the culture medium, ensuring all ATP (and thus, all metabolically active cells) is accurately quantified without washing artifacts[6][7].

Step-by-Step Methodology: High-Throughput Cell Viability Screening

Materials: CellTiter-Glo 2.0 Reagent (Promega)[8], Opaque-walled 96-well microplates, Mammalian cell line (e.g., MCF7), Novel morpholine compounds.

- Reagent Equilibration:
 - Step: Thaw the CellTiter-Glo Buffer and lyophilized Substrate. Equilibrate both to room temperature (22°C–25°C) prior to reconstitution[9].
 - Causality: The luciferase enzyme kinetics are highly temperature-dependent. Using cold reagents will result in a slow, uneven luminescent signal, destroying well-to-well reproducibility[9].
- Cell Plating and Treatment:
 - Step: Seed cells in 100 μ L of culture medium into an opaque-walled 96-well plate. Incubate overnight. Add the morpholine test compounds in serial dilutions and incubate for the desired duration (e.g., 48 hours)[8][9].
 - Causality: Opaque-walled plates are mandatory to prevent optical cross-talk (light bleeding) between adjacent wells during the luminometer read, which would otherwise generate false-positive viability signals[9].
- Assay Execution (Lysis):
 - Step: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Add 100 μ L of reconstituted CellTiter-Glo Reagent directly to each well (1:1 ratio with culture medium)[9][10].
 - Causality: Equilibrating the plate prevents temperature gradients across the microplate (the "edge effect"). The 1:1 volume ratio ensures sufficient detergent concentration to instantly lyse the cellular membranes and halt endogenous ATPase activity, preserving the ATP pool[6][9].
- Signal Stabilization:

- Step: Mix the contents vigorously for 2 minutes on an orbital shaker, then incubate at room temperature for 10 minutes[9][10].
- Causality: The 2-minute mechanical shaking is critical to physically shear the cells and ensure complete lysis. The 10-minute resting period allows the luminescent "glow" signal to stabilize, providing a steady state that has a half-life of over 5 hours, enabling batch processing of multiple plates[6][7].
- Measurement:
 - Step: Record luminescence using a multi-mode microplate reader with an integration time of 0.25–1.0 second per well[9]. Calculate the IC50 by plotting the log of the morpholine compound concentration against the normalized luminescent signal.

References

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